Cas no 86843-99-4 (6-Bromo-2-(P-tolyl)-[1,2,4]triazolo[1,5-A]pyridine)
![6-Bromo-2-(P-tolyl)-[1,2,4]triazolo[1,5-A]pyridine structure](https://ja.kuujia.com/scimg/cas/86843-99-4x500.png)
6-Bromo-2-(P-tolyl)-[1,2,4]triazolo[1,5-A]pyridine 化学的及び物理的性質
名前と識別子
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- 6-BROMO-2-(P-TOLYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE
- 6-Bromo-2-(P-tolyl)-[1,2,4]triazolo[1,5-A]pyridine
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- インチ: 1S/C13H10BrN3/c1-9-2-4-10(5-3-9)13-15-12-7-6-11(14)8-17(12)16-13/h2-8H,1H3
- InChIKey: YYDJXGOVNDHFNZ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2=NC(C3C=CC(C)=CC=3)=NN2C=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 265
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 30.2
6-Bromo-2-(P-tolyl)-[1,2,4]triazolo[1,5-A]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029197695-1g |
6-Bromo-2-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyridine |
86843-99-4 | 97% | 1g |
$479.00 | 2023-08-31 | |
Alichem | A029197695-250mg |
6-Bromo-2-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyridine |
86843-99-4 | 97% | 250mg |
$191.10 | 2023-08-31 | |
Chemenu | CM376608-1g |
6-bromo-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridine |
86843-99-4 | 95%+ | 1g |
$*** | 2023-05-29 | |
Crysdot LLC | CD11040678-1g |
6-Bromo-2-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyridine |
86843-99-4 | 97% | 1g |
$451 | 2024-07-18 |
6-Bromo-2-(P-tolyl)-[1,2,4]triazolo[1,5-A]pyridine 関連文献
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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8. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
6-Bromo-2-(P-tolyl)-[1,2,4]triazolo[1,5-A]pyridineに関する追加情報
Introduction to 6-Bromo-2-(P-tolyl)-[1,2,4]triazolo[1,5-A]pyridine (CAS No. 86843-99-4)
6-Bromo-2-(P-tolyl)-[1,2,4]triazolo[1,5-A]pyridine (CAS No. 86843-99-4) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazolopyridines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 6-Bromo-2-(P-tolyl)-[1,2,4]triazolo[1,5-A]pyridine make it an attractive candidate for various drug discovery and development programs.
The chemical structure of 6-Bromo-2-(P-tolyl)-[1,2,4]triazolo[1,5-A]pyridine consists of a triazolopyridine core substituted with a bromine atom at the 6-position and a p-tolyl group at the 2-position. The bromine substitution imparts significant electronic and steric effects, which can influence the compound's reactivity and biological properties. The p-tolyl group further enhances the lipophilicity and stability of the molecule, making it suitable for various biological assays.
In recent years, 6-Bromo-2-(P-tolyl)-[1,2,4]triazolo[1,5-A]pyridine has gained attention due to its potential as a lead compound in the development of novel therapeutics. Research studies have shown that this compound exhibits potent inhibitory activity against various kinases, enzymes, and receptors involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that 6-Bromo-2-(P-tolyl)-[1,2,4]triazolo[1,5-A]pyridine effectively inhibited the activity of protein kinases associated with cancer cell proliferation and metastasis.
Beyond its kinase inhibition properties, 6-Bromo-2-(P-tolyl)-[1,2,4]triazolo[1,5-A]pyridine has also shown promise in modulating other biological targets. A recent investigation published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound exhibited selective binding to G protein-coupled receptors (GPCRs), which are key targets for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
The pharmacological profile of 6-Bromo-2-(P-tolyl)-[1,2,4]triazolo[1,5-A]pyridine has been further characterized through in vitro and in vivo studies. Preclinical data indicate that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability and low toxicity. These attributes make it an attractive candidate for further optimization and clinical evaluation.
In addition to its therapeutic potential, 6-Bromo-2-(P-tolyl)-[1,2,4]triazolo[1,5-A]pyridine has also been explored as a tool compound in chemical biology research. Its ability to selectively modulate specific biological targets allows researchers to gain insights into complex cellular processes and disease mechanisms. For example, a study published in Chemical Biology & Drug Design utilized this compound to investigate the role of specific kinases in signal transduction pathways involved in cancer progression.
The synthesis of 6-Bromo-2-(P-tolyl)-[1,2,4]triazolo[1,5-A]pyridine has been well-documented in the literature. A common synthetic route involves the reaction of 6-bromopyridin-3-amine with p-tolyl isocyanate followed by cyclization to form the triazolopyridine core. This synthetic methodology is scalable and can be adapted to produce derivatives with varying substituents at different positions on the triazolopyridine scaffold.
The future prospects for 6-Bromo-2-(P-tolyl)-[1,2,4]triazolo[1,5-A]pyridine are promising. Ongoing research efforts aim to optimize its structure to enhance its potency and selectivity while minimizing off-target effects. Additionally, there is growing interest in exploring its potential as a prodrug or conjugate for targeted drug delivery systems.
In conclusion, 6-Bromo-2-(P-tolyl)-[1,2,4]triazolo[1,5-A]pyridine (CAS No. 86843-99-4) is a valuable compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it an attractive candidate for further development as a therapeutic agent or tool compound in chemical biology studies.
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